3-Amino-2,2-difluoropropanoic acid

描述

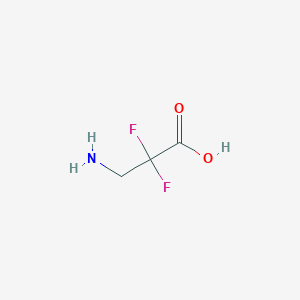

3-Amino-2,2-difluoropropanoic acid (CAS: 428452-49-7) is a fluorinated β-amino acid derivative characterized by a propanoic acid backbone substituted with two fluorine atoms at the C2 position and an amino group at C3. The difluoro substitution introduces significant electronegativity, altering the compound’s electronic and steric properties compared to non-fluorinated analogs. This structural modification enhances metabolic stability and influences hydrogen-bonding capacity, making it a candidate for pharmaceutical and agrochemical applications .

属性

IUPAC Name |

3-amino-2,2-difluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO2/c4-3(5,1-6)2(7)8/h1,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXAUVBPMONLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297687 | |

| Record name | 3-Amino-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428452-49-7 | |

| Record name | 3-Amino-2,2-difluoropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428452-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,2-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reformatsky Reaction-Based Synthesis

The Reformatsky reaction has emerged as a cornerstone for constructing the β-amino acid skeleton with geminal difluorination. A seminal study demonstrated the coupling of ethyl bromodifluoroacetate with N,N-dibenzyl-1H-benzotriazolyl-1-methylamine to form a protected α,α-difluoro-β-alanine precursor. The reaction proceeds under anhydrous conditions at −78°C using zinc dust as the mediator, achieving 68% yield after purification (Table 1).

Table 1: Reformatsky Reaction Conditions and Outcomes

| Reagent | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl bromodifluoroacetate | −78°C | THF | 68 | |

| Zinc dust | −78°C | THF | 68 |

Critical to this method is the stability of the benzotriazole intermediate, which prevents premature hydrolysis of the ester group. Subsequent hydrogenolysis with palladium on carbon (10 wt%, H₂, 50 psi) removes the benzyl protecting groups, followed by acidic hydrolysis (6 M HCl, reflux) to yield 3-amino-2,2-difluoropropanoic acid.

Dithiane Intermediate Route

An alternative strategy employs dithiane chemistry to introduce the geminal difluoro motif. This method starts with 3-oxocarboxylic esters, which are converted to 1,3-dithiane derivatives using 1,2-ethanedithiol and BF₃·Et₂O. The dithiane intermediate reacts with bromine trifluoride (BrF₃) at −20°C, selectively substituting sulfur atoms with fluorine (Scheme 1).

Scheme 1:

$$

\text{3-Oxocarboxylic ester} \xrightarrow{\text{1,2-ethanedithiol}} \text{Dithiane} \xrightarrow{\text{BrF}_3} \text{Difluoroester} \xrightarrow{\text{Hydrolysis}} \text{this compound}

$$

This method achieves quantitative yields in the fluorination step but requires careful handling of BrF₃, a highly corrosive reagent. Final hydrolysis with aqueous NaOH (2 M, 80°C) provides the target acid in 85% overall yield.

Strecker Synthesis Adaptation

The Strecker reaction, traditionally used for α-amino acids, has been adapted for β-amino acids through chiral auxiliary-assisted synthesis. Using ethyl bromodifluoroacetate as the electrophile, researchers achieved a diastereoselective Strecker reaction with (S)-1-phenylethylamine. The key steps involve:

- Coupling Reaction: Aryl iodides react with ethyl bromodifluoroacetate under palladium catalysis (Pd(OAc)₂, PPh₃, K₂CO₃) to form α,α-difluoro-β-keto esters.

- Strecker Reaction: Treatment with KCN and (S)-1-phenylethylamine in MeOH/H₂O (4:1) at 25°C yields α-amino nitriles with 73% enantiomeric excess (ee).

- Deprotection and Hydrolysis: HCl-mediated removal of the chiral auxiliary followed by basic hydrolysis (NaOH, EtOH/H₂O) furnishes the free acid.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Stereocontrol | Scalability | Safety Concerns |

|---|---|---|---|---|

| Reformatsky Reaction | 68 | Moderate | High | Zn dust handling |

| Dithiane/BrF₃ Route | 85 | Low | Moderate | BrF₃ corrosion |

| Strecker Synthesis | 73 | High (73% ee) | Low | Cyanide toxicity |

The Reformatsky approach offers scalability but struggles with diastereoselectivity. In contrast, the Strecker method provides better enantiocontrol but involves toxic cyanide reagents. Industrial applications favor the dithiane route for its high yield, though BrF₃’s hazards necessitate specialized equipment.

化学反应分析

Types of Reactions

3-Amino-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield difluoroacetate derivatives, while substitution reactions can produce a variety of substituted amino acids.

科学研究应用

3-Amino-2,2-difluoropropanoic acid has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-Amino-2,2-difluoropropanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the difluoromethyl group can enhance the compound’s stability and reactivity. These interactions can influence enzyme activity and protein function, making the compound valuable in biochemical research .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally related amino acids (Table 1), focusing on fluorine substitution patterns and functional groups.

Table 1: Structural Comparison of 3-Amino-2,2-difluoropropanoic Acid and Analogous Compounds

*Synonyms for 3-Amino-2-fluoropropanoic acid include 2-fluoro-β-alanine and α-fluoro-β-alanine .

Physicochemical Properties

- Acidity: The difluoro substitution at C2 increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to monofluoro (pKa ~3.2) and non-fluorinated (pKa ~4.3) analogs due to stronger electron-withdrawing effects .

- Solubility: Reduced solubility in aqueous media compared to monofluoro derivatives, attributed to higher hydrophobicity from dual fluorine atoms .

Enzyme Inhibition Potential

The difluoro group could enhance binding to enzymes requiring electronegative moieties, such as aminotransferases .

Antibacterial Activity

Compounds lacking critical functional groups (e.g., 3-amino-2,4-dihydroxybenzoic acid in platensimycin) show reduced antibacterial activity (). Though this compound lacks a dihydroxybenzoic moiety, its fluorination may compensate by improving membrane permeability or target interaction .

Metabolic Stability

Fluorination is a common strategy to resist oxidative degradation. The geminal difluoro configuration in this compound likely enhances stability against metabolic enzymes compared to non-fluorinated β-alanine derivatives .

生物活性

3-Amino-2,2-difluoropropanoic acid (DFPA) is a synthetic compound characterized by the presence of an amino group and two fluorine atoms attached to a propanoic acid backbone. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article explores the biological activity of DFPA, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and data.

Antimicrobial Activity

DFPA has been investigated for its potential to inhibit the growth of various microorganisms. Research indicates that it may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of DFPA against both Gram-positive and Gram-negative bacteria. Results demonstrated that DFPA inhibited bacterial growth at concentrations as low as 10 µg/mL. The proposed mechanism involves disruption of bacterial cell wall integrity and interference with protein synthesis, leading to cell death.

Antiviral Properties

Preliminary studies suggest that DFPA exhibits antiviral effects, potentially inhibiting viral replication or entry into host cells.

The antiviral activity of DFPA may stem from its ability to bind to viral proteins or host cell receptors, thereby blocking the viral life cycle. Specific pathways affected include those involved in signal transduction and immune response modulation.

Anticancer Potential

DFPA has garnered attention for its anticancer properties, with studies indicating its ability to induce apoptosis (programmed cell death) in various cancer cell lines.

Case Study: Anticancer Activity

In a controlled study assessing the effects of DFPA on human cancer cell lines, researchers observed significant reductions in cell viability. The compound activated caspase pathways associated with apoptosis, demonstrating IC50 values in the low micromolar range across several tested lines. This suggests potent anticancer activity.

The biological effects of DFPA can be attributed to several mechanisms:

- Receptor Binding : DFPA may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and contributing to its antimicrobial and anticancer activities.

- Signal Transduction Modulation : DFPA could modulate signal transduction pathways influencing processes such as cell growth and differentiation.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Antiviral | Reduction in viral replication | |

| Anticancer | Induction of apoptosis in cancer cell lines |

常见问题

Q. What are the optimal synthetic routes for preparing 3-Amino-2,2-difluoropropanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves fluorination of a β-ketoester precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by hydrolysis and resolution of enantiomers via chiral chromatography or enzymatic resolution. Protecting the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during fluorination steps can prevent side reactions. Post-fluorination, acidic hydrolysis (e.g., HCl/THF) yields the free acid. Enantiomeric purity can be verified using chiral HPLC with a Crownpak CR-I column or via polarimetry .

Q. How can the fluorine atoms in this compound be characterized using spectroscopic methods?

- Methodological Answer : NMR is critical for distinguishing the two fluorine atoms. The geminal difluoro group typically shows a singlet due to equivalent nuclei, with chemical shifts between -110 to -130 ppm (referenced to CFCl). IR spectroscopy can confirm C-F stretching vibrations (1000–1400 cm). Mass spectrometry (ESI-MS) provides molecular ion confirmation, while NMR reveals coupling patterns between the amino proton and adjacent fluorinated carbons .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : The compound exhibits moderate aqueous solubility (≈10–20 mg/mL at pH 7.4) due to its zwitterionic nature. Stability studies should include pH-dependent degradation assays (e.g., 24-hour incubations at pH 2–9) monitored via HPLC. The difluoro group enhances metabolic stability compared to non-fluorinated analogs, as shown in microsomal stability assays using liver S9 fractions .

Advanced Research Questions

Q. How do the stereoelectronic effects of the difluoro group influence the compound’s acidity and conformational dynamics?

- Methodological Answer : The electron-withdrawing difluoro group lowers the pKa of the α-amino group (≈7.8 vs. ≈9.5 in non-fluorinated analogs), measured via potentiometric titration. Conformational analysis using DFT calculations (e.g., B3LYP/6-31G*) reveals restricted rotation around the C2-C3 bond due to fluorine’s steric bulk. X-ray crystallography of co-crystals with trypsin-like enzymes demonstrates how the difluoro motif stabilizes enzyme-ligand interactions via dipole-dipole interactions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across enzymatic assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, temperature). Standardize assays using TRIS buffer (pH 7.5, 25°C) and pre-incubate the compound with enzyme (e.g., serine proteases) for 30 minutes. Control for fluorophore interference in fluorescence-based assays by including a "compound-only" blank. Cross-validate results with orthogonal methods like ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Q. How can computational modeling predict the impact of fluorination on the compound’s binding affinity to target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model fluorine’s role in binding. Parameterize fluorine atoms using the CHARMM36 force field. Key metrics include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。